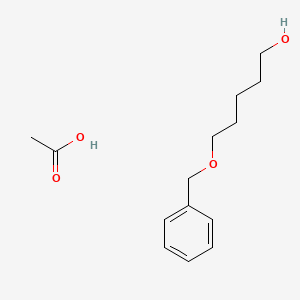

Acetic acid;5-phenylmethoxypentan-1-ol

Description

Acetic acid;5-phenylmethoxypentan-1-ol is a hybrid compound combining acetic acid (a short-chain carboxylic acid) and 5-phenylmethoxypentan-1-ol (a primary alcohol with a phenylmethoxy substituent). Its structural analogs, however, are well-documented in pharmaceutical and biochemical contexts .

Properties

CAS No. |

566197-47-5 |

|---|---|

Molecular Formula |

C14H22O4 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

acetic acid;5-phenylmethoxypentan-1-ol |

InChI |

InChI=1S/C12H18O2.C2H4O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12;1-2(3)4/h1,3-4,7-8,13H,2,5-6,9-11H2;1H3,(H,3,4) |

InChI Key |

KTVCDVYNBJGMHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)COCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-phenylmethoxypentan-1-ol typically involves the reaction of 5-phenylmethoxypentan-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-phenylmethoxypentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the pentanol moiety can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The phenylmethoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) can be employed.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

Acetic acid;5-phenylmethoxypentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;5-phenylmethoxypentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison

*Inferred from acetic acid’s known antimicrobial effects .

Metabolic and Biochemical Interactions

Acetic Acid Derivatives

Acetic acid is a critical metabolite in microbial fermentation, particularly in Acetobacter species, where it is produced via pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) . Overexpression of PQQ-ADH enhances ethanol oxidation to acetic acid but may downregulate tricarboxylic acid (TCA) cycle enzymes like aconitase, reducing microbial growth rates .

Alcohol Derivatives with Aromatic Substituents

- 5-Phenylmethoxypentan-1-ol : The phenylmethoxy group increases hydrophobicity, likely reducing water solubility compared to acetic acid. This property may enhance membrane permeability in biological systems.

- 5-(Diethylamino)pentan-1-ol: The diethylamino group introduces basicity, improving solubility in polar solvents.

Stress Response and Tolerance Mechanisms

Studies on Acetobacter aceti and Gluconobacter oxydans reveal that acetic acid stress upregulates proteins like glutamine synthetase (neutralizes intracellular pH) and chaperonins (assist protein folding) . Compounds like this compound may induce similar stress pathways due to the acetic acid moiety. However, the phenylmethoxy alcohol component could exacerbate oxidative stress by generating reactive oxygen species (ROS), as seen in analogs with lipophilic substituents .

Table 2: Stress Response Comparisons

*Inferred from redox enzyme downregulation in alcohol-exposed bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.